molecular formula C5H5F3O B031267 1-Cyclopropyl-2,2,2-trifluoro-ethanone CAS No. 75702-97-5

1-Cyclopropyl-2,2,2-trifluoro-ethanone

Cat. No.: B031267
CAS No.: 75702-97-5
M. Wt: 138.09 g/mol
InChI Key: LMJNTMDORMMGOX-UHFFFAOYSA-N
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Description

GW768505A (free base) is a potent dual inhibitor of Vascular Endothelial Growth Factor Receptor 2 (KDR) and Tie-2, with a pIC50 value of 7.81 for Vascular Endothelial Growth Factor Receptor 2. This compound exhibits significant anti-angiogenic activity, making it a valuable tool in cancer research and other fields related to angiogenesis .

Preparation Methods

The synthesis of GW768505A (free base) involves several steps, starting with the preparation of key intermediatesThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure high yield and purity .

Industrial production methods for GW768505A (free base) are designed to scale up the laboratory synthesis while maintaining the quality and consistency of the product. This involves optimizing reaction conditions, purification processes, and quality control measures to meet industrial standards .

Chemical Reactions Analysis

GW768505A (free base) undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure controls. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

GW768505A (free base) has a wide range of scientific research applications, including:

Comparison with Similar Compounds

GW768505A (free base) is unique in its dual inhibition of Vascular Endothelial Growth Factor Receptor 2 and Tie-2, which sets it apart from other compounds that target only one of these receptors. Similar compounds include:

These comparisons highlight the unique dual-targeting capability of GW768505A (free base), making it a valuable compound for research and therapeutic applications.

Properties

IUPAC Name

1-cyclopropyl-2,2,2-trifluoroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5F3O/c6-5(7,8)4(9)3-1-2-3/h3H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMJNTMDORMMGOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30570448
Record name 1-Cyclopropyl-2,2,2-trifluoroethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30570448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75702-97-5
Record name 1-Cyclopropyl-2,2,2-trifluoroethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30570448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-cyclopropyl-2,2,2-trifluoroethan-1-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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